molecular formula C12H15N3O4 B11814496 Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate

Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate

Cat. No.: B11814496
M. Wt: 265.26 g/mol
InChI Key: XQMQMGLYROKWGF-UHFFFAOYSA-N
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Description

. It is known for its unique structure, which includes a hydrazinylidene group linked to a propanoate ester, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 2-methyl-4-nitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The hydrazinylidene group can be oxidized to form corresponding oxides.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydrazone oxides.

    Substitution: Alkyl or acyl substituted derivatives.

Scientific Research Applications

Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-nitrophenyl)hydrazinylidene]propanoate
  • Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate
  • Ethyl 2-[(2-nitrophenyl)hydrazinylidene]propanoate

Uniqueness

Ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate is unique due to the presence of the 2-methyl-4-nitrophenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

ethyl 2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-11-6-5-10(15(17)18)7-8(11)2/h5-7,14H,4H2,1-3H3

InChI Key

XQMQMGLYROKWGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)C

Origin of Product

United States

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